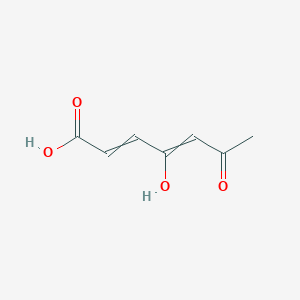
4-Hydroxy-6-oxohepta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-oxohepta-2,4-dienoic acid is an α,β-unsaturated monocarboxylic acid. It is characterized by the presence of hydroxy and oxo groups at positions 2 and 6, respectively. This compound is a metabolite of certain bacterial species and plays a role in various biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxohepta-2,4-dienoic acid typically involves the oxidation of 2,4-heptadienoic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
The use of biocatalysts derived from bacterial species that naturally produce this compound may also be explored for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-oxohepta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxoacids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group, forming dihydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: More complex oxoacids.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-oxohepta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its role as a bacterial metabolite and its involvement in metabolic pathways.
Industry: Possible use in the production of specialty chemicals and as a biocatalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-oxohepta-2,4-dienoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various hydrolases and oxidases, leading to the formation of different metabolites. The molecular targets include enzymes involved in the degradation of aromatic compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-6-oxo-2,4-heptadienoic acid
- 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid
- 3-Fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Uniqueness
4-Hydroxy-6-oxohepta-2,4-dienoic acid is unique due to its specific substitution pattern and its role as a bacterial metabolite. Its ability to undergo various chemical reactions and its involvement in metabolic pathways make it a compound of interest in multiple scientific fields .
Propiedades
Número CAS |
25568-65-4 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-hydroxy-6-oxohepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4,9H,1H3,(H,10,11) |
Clave InChI |
LQAFWHBRECXPIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C(C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
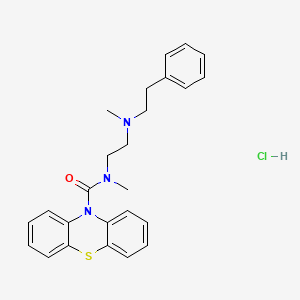
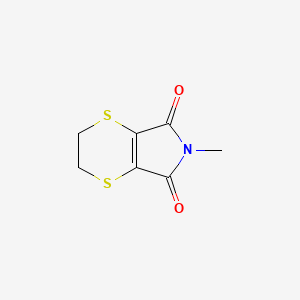

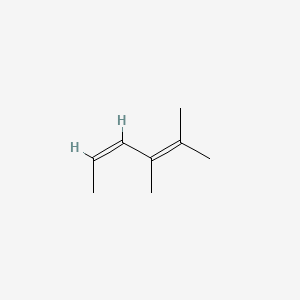
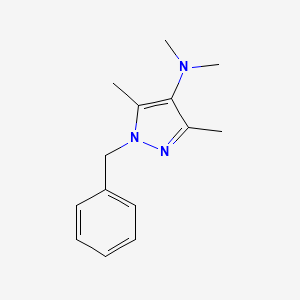
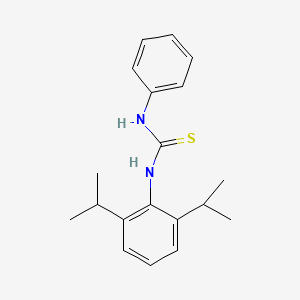

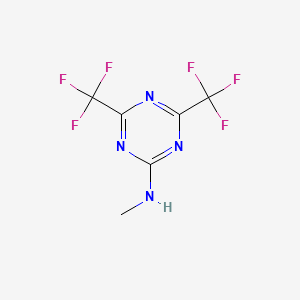
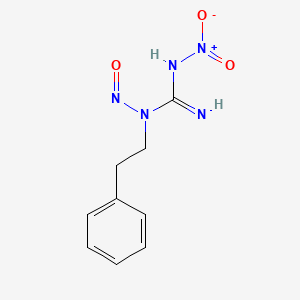
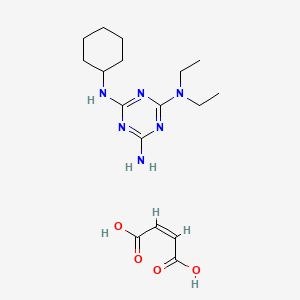


![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
